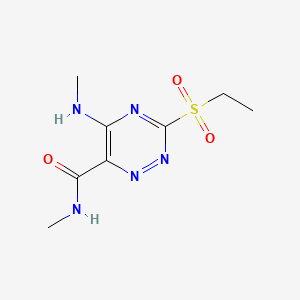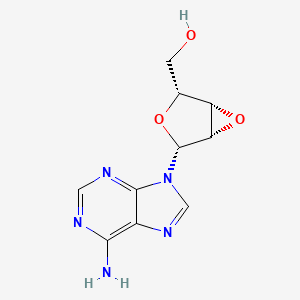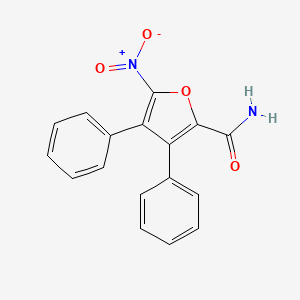
5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring substituted with hydroxy(oxido)amino and diphenyl groups, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the hydroxy(oxido)amino group and the diphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The diphenyl groups contribute to the compound’s stability and ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3,4-diphenyl-2-furamide
- 5-Amino-3,4-diphenyl-2-furamide
- 5-(Methoxy(oxido)amino)-3,4-diphenyl-2-furamide
Uniqueness
5-(Hydroxy(oxido)amino)-3,4-diphenyl-2-furamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
77719-94-9 |
|---|---|
Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-nitro-3,4-diphenylfuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c18-16(20)15-13(11-7-3-1-4-8-11)14(17(23-15)19(21)22)12-9-5-2-6-10-12/h1-10H,(H2,18,20) |
InChI Key |
DJBRPVCAYZZUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




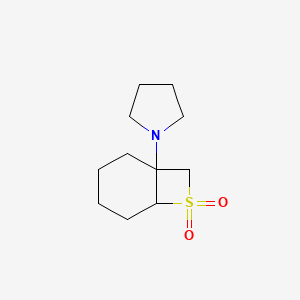
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
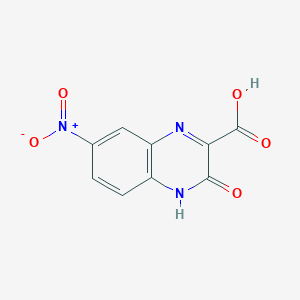

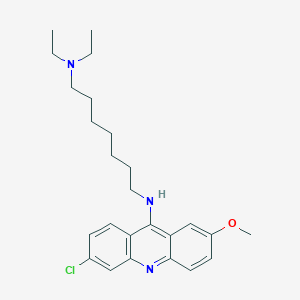
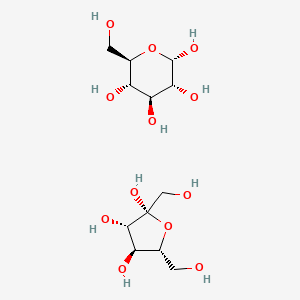

![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
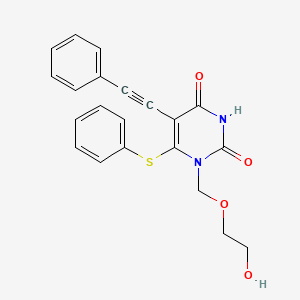
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
